molecular formula C21H27N3O3S B2644201 N'-(2-ethoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953206-61-6

N'-(2-ethoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2644201
CAS No.: 953206-61-6
M. Wt: 401.53
InChI Key: JFGYLRMWOUIUMD-UHFFFAOYSA-N
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Description

N'-(2-Ethoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic organic compound characterized by an ethanediamide backbone. One nitrogen atom is substituted with a 2-ethoxyphenyl group, while the other is linked to a piperidin-4-ylmethyl moiety modified with a thiophen-2-ylmethyl group. The ethoxy group may enhance lipophilicity and metabolic stability, while the thiophene moiety could influence electronic interactions with biological targets.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-2-27-19-8-4-3-7-18(19)23-21(26)20(25)22-14-16-9-11-24(12-10-16)15-17-6-5-13-28-17/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGYLRMWOUIUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues

2.1.1 4-Anilidopiperidine Derivatives (Compounds 8–12, 20–21)
Compounds featuring N-phenyl-N-(piperidin-4-ylmethyl)propionamide cores () share structural similarities with the target compound. For instance:

  • Substituent Variations : The target compound’s thiophen-2-ylmethyl group contrasts with tetrahydronaphthalen-2-yl methyl groups in analogues 8–12. Hydrophobic substituents like cyclohexyl or hydroxyl groups in these analogues modulate opioid receptor binding and selectivity .
  • Synthesis Routes : Both classes involve alkylation of piperidine intermediates (e.g., iodo compounds reacting with Boc-protected piperidines under basic conditions) . The target compound likely follows similar steps, substituting thiophene-containing intermediates.

2.1.2 Fentanyl Analogues ()
Fentanyl derivatives (e.g., N-phenylpropanamide) share a 4-piperidinyl core but differ in backbone and substituents:

  • Structural Divergence : Fentanyl’s N-phenethyl-4-piperidinyl scaffold contrasts with the ethanediamide backbone of the target compound. However, both emphasize aromatic and heterocyclic interactions with opioid receptors.
  • Pharmacological Implications : While fentanyl analogues prioritize µ-opioid receptor agonism, the target compound’s thiophene and ethoxy groups may redirect selectivity toward δ- or κ-opioid receptors .

Ethanediamide Derivatives

N-({1-[2-(Methylsulfanyl)benzyl]piperidin-4-yl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
This compound is structurally closest to the target molecule, differing in two key substituents:

  • Substituent Comparison :
Property Target Compound Compound
Piperidine Substituent Thiophen-2-ylmethyl 2-(Methylsulfanyl)benzyl
Aromatic Group 2-Ethoxyphenyl 4-(Trifluoromethoxy)phenyl
Molecular Formula C₂₃H₂₈N₃O₃S C₂₃H₂₆F₃N₃O₃S
Molecular Weight ~436.55 g/mol 481.53 g/mol
  • Functional Group Effects: The trifluoromethoxy group () is electron-withdrawing, increasing metabolic resistance but reducing solubility. Thiophene vs. methylsulfanylbenzyl: Thiophene’s aromaticity may enhance π-π stacking in receptor binding, whereas methylsulfanyl offers steric bulk .

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